Torin 1

概要

説明

トリン 1は、メカニスティックなラパマイシン標的(mTOR)キナーゼの強力で選択的なATP競合阻害剤です。細胞の成長、増殖、生存に不可欠なmTOR複合体1(mTORC1)とmTOR複合体2(mTORC2)の両方を阻害することで知られています 。トリン 1は、がん治療、老化防止、抗炎症研究など、さまざまな科学研究分野で大きな可能性を示しています 。

準備方法

合成経路と反応条件

重要なステップには、キノリンとベンゾナフチリジノン部分の形成が含まれ、その後結合して最終化合物が生成されます 。反応条件は通常、高収率と高純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います 。

工業生産方法

トリン 1の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。高性能液体クロマトグラフィー(HPLC)などの高度な技術が、最終生成物の純度を確保するために使用されます 。

化学反応の分析

反応の種類

トリン 1は、次のものを含むさまざまな化学反応を起こします。

酸化: トリン 1は特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、トリン 1の官能基を修飾して、異なる誘導体をもたらすことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒が含まれます。温度やpHなどの反応条件は、目的の生成物を得るために慎重に制御されます 。

形成される主な生成物

これらの反応から形成される主な生成物は、トリン 1のさまざまな誘導体であり、異なる生物学的活性と性質を持つ可能性があります。

科学研究アプリケーション

トリン 1は、次のものを含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Cancer Research

Torin 1 has emerged as a promising candidate in cancer therapy due to its ability to inhibit mTOR signaling pathways that are often dysregulated in tumors.

- Mechanism of Action : this compound acts as an ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), with IC50 values ranging from 2 to 10 nM . This dual inhibition is crucial for effectively suppressing tumor growth and inducing apoptosis in cancer cells.

- Case Study: Colon Cancer : A study demonstrated that this compound selectively targets human colon cancer stem-like cells, inhibiting their growth, motility, invasion, and survival in vitro. Furthermore, it suppressed tumor growth in vivo, indicating its potential as a therapeutic agent against colon cancer .

- Impact on Cell Cycle : Research has shown that low concentrations of this compound can reduce levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in human cell lines. This suggests that this compound may enhance the efficacy of other anti-cancer treatments by promoting cell cycle progression in cancerous cells .

Neurodegenerative Diseases

This compound is being investigated for its role in neurodegenerative conditions through its effects on autophagy and lysosomal biogenesis.

- Autophagy Induction : this compound is widely used in autophagy research due to its ability to induce autophagy independently of mTORC1 inhibition. It has been shown to alleviate impairment in lysosomal biogenesis and autophagy linked to specific genetic disorders like Thiel-Behnke corneal dystrophy .

- Metabolic Studies : A study employing untargeted metabolomics identified significant metabolic changes in mouse embryonic fibroblast cells exposed to this compound. This research highlighted alterations in 67 metabolites, providing insights into the metabolic pathways influenced by mTOR inhibition .

Inflammation Modulation

This compound exhibits anti-inflammatory properties by modulating key signaling pathways.

- Study on Colitis : In a dextran sulfate sodium-induced colitis model, this compound significantly reduced clinical scores and mortality rates by decreasing the infiltration of immune cells and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in colon tissues. This suggests its potential use in treating inflammatory bowel diseases .

Metabolic Disorders

The compound's role in metabolic regulation is gaining attention.

- Insulin Sensitivity : Research indicates that inhibition of mTOR by this compound can enhance insulin sensitivity and glucose metabolism in various models, making it a candidate for studying metabolic syndromes .

Data Tables

作用機序

トリン 1は、細胞の成長、増殖、生存の重要な調節因子であるmTORキナーゼを阻害することによりその効果を発揮します。mTORC1とmTORC2の両方を阻害することにより、トリン 1は下流標的のリン酸化を効果的に阻止し、細胞の成長と増殖の低下につながります 。この阻害は、オートファジーも誘導し、これは細胞の飢餓を模倣し、ストレス条件下での細胞生存を促進するプロセスです 。

類似の化合物との比較

類似の化合物

ラパマイシン: 主にmTORC1を標的とする、よく知られたmTOR阻害剤。

トリン 2: mTORC1とmTORC2に対する同様の阻害効果を持つ、トリン 1のより強力な誘導体。

AZD8055: 同様の特性を持つ別のATP競合mTOR阻害剤.

トリン 1の独自性

トリン 1は、mTORC1とmTORC2の両方を阻害する能力において独自であり、主にmTORC1を標的とするラパマイシンと比較して、より包括的な阻害剤となっています 。この二重阻害により、トリン 1は、特にがん、老化、炎症に関連する研究において、科学研究でより幅広い応用が期待できます 。

類似化合物との比較

Similar Compounds

Rapamycin: A well-known mTOR inhibitor that primarily targets mTORC1.

Torin 2: A more potent derivative of Torin 1 with similar inhibitory effects on mTORC1 and mTORC2.

AZD8055: Another ATP-competitive mTOR inhibitor with similar properties.

Uniqueness of this compound

This compound is unique in its ability to inhibit both mTORC1 and mTORC2, making it a more comprehensive inhibitor compared to rapamycin, which primarily targets mTORC1 . This dual inhibition allows this compound to have broader applications in scientific research, particularly in studies involving cancer, aging, and inflammation .

生物活性

Torin 1 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Its biological activity has been extensively studied across various cellular contexts, revealing insights into its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

This compound functions primarily by inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike rapamycin, which selectively inhibits mTORC1, this compound provides a more comprehensive blockade of mTOR signaling pathways. This dual inhibition leads to significant downstream effects on cell cycle regulation and metabolic processes.

- Inhibition of Cell Cycle Progression : Studies have demonstrated that this compound reduces levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in cells. This was observed in both yeast models and human cell lines (e.g., HeLa cells), where treatment resulted in decreased Wee1 levels and accelerated entry into mitosis .

- Impact on Autophagy : this compound is widely recognized for its role in autophagy induction. By inhibiting mTORC1, it promotes autophagic processes, which are crucial for cellular homeostasis and response to stress .

Metabolic Effects

Recent research has highlighted the metabolic fingerprint associated with this compound exposure. A study utilizing liquid chromatography-high-resolution mass spectrometry identified 67 metabolites that were significantly altered following treatment with this compound in mouse embryonic fibroblast (MEF) cells. These changes reflect profound shifts in cellular metabolism that can influence energy production and biosynthetic pathways .

Table: Summary of Key Findings on this compound

Implications for Cancer Therapy

The inhibition of mTOR pathways by this compound has significant implications for cancer therapy. By blocking mTOR signaling, this compound can suppress tumor growth and overcome resistance mechanisms associated with conventional therapies. For instance, studies have shown that it effectively suppresses phosphorylation of key substrates involved in cell proliferation and survival, such as AKT and PRAS40 .

特性

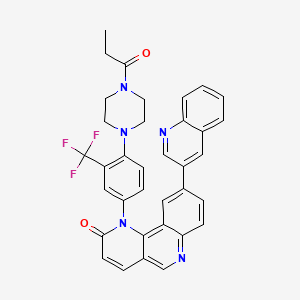

IUPAC Name |

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRNFFTGXBONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678621 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222998-36-8 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。